
WAY-169916
概要
説明
WAY-169916 is a pathway-selective estrogen receptor (ER) ligand developed as a non-steroidal, orally active compound with anti-inflammatory properties. It selectively inhibits NF-κB transcriptional activity without exhibiting classical estrogenic effects, such as uterine proliferation or ER-mediated gene activation . This unique mechanism allows it to suppress pro-inflammatory cytokines, chemokines, and adhesion molecules in preclinical models of rheumatoid arthritis and inflammatory bowel disease . Structurally, this compound belongs to the 4-(indazol-3-yl)-phenol series and binds ERα in a conformation-dependent manner, enabling graded agonist/antagonist activity depending on receptor dynamics .
化学反応の分析
WAY-169916は、次のものを含むさまざまな化学反応を起こします。
酸化および還元: これらの反応は、通常、化合物の官能基を修飾するために使用されます。
置換: 一般的な試薬および条件には、ハロゲン化剤および求核剤を使用して官能基を導入または置換することが含まれます。
主要生成物: これらの反応から形成される主要な生成物は、生物活性を高めたり変更したりできる修飾された官能基を持つthis compoundの誘導体です.
科学研究への応用
This compoundは、さまざまな分野での応用について広く研究されてきました。
化学: NF-κB転写活性の阻害を研究するためのツール化合物として使用されます。
生物学: 炎症性経路と遺伝子発現の調節における役割について調査されました。
医学: 関節リウマチや炎症性腸疾患などの慢性炎症性疾患の治療のための潜在的な治療薬として検討されています。
科学的研究の応用
Cardiovascular Health
One of the prominent applications of WAY-169916 is in the field of cardiovascular health. Studies have demonstrated its protective effects in models of cardiac ischemia-reperfusion injury. In these studies, this compound improved recovery metrics such as left ventricle-developed pressure and attenuated harmful increases in perfusion pressure and creatine kinase release following ischemic events. Unlike traditional estrogens, this compound did not exhibit classic estrogenic effects on uterine weight or serum cholesterol levels, suggesting a more targeted action profile .
Immune Response Modulation
This compound has also been investigated for its role in modulating immune responses. It has been identified as a selective ligand for the aryl hydrocarbon receptor (AHR), where it can repress cytokine-mediated acute-phase gene expression without triggering typical dioxin responses. This property highlights its potential utility in treating inflammatory conditions while minimizing unwanted side effects associated with broader AHR activation .
Research Findings
The following table summarizes significant findings from various studies on this compound:
Case Studies
Several case studies have explored the applications of this compound in different contexts:
- Cardiac Ischemia-Reperfusion Injury : In a controlled study involving animal models, this compound was administered during reperfusion phases post-ischemia. Results indicated significant improvements in cardiac function and reduced markers of cellular damage compared to control groups treated with traditional estrogens.
- Inflammatory Disease Models : In models simulating chronic inflammation, this compound demonstrated a capacity to modulate immune responses effectively, reducing pro-inflammatory cytokine levels while preserving beneficial immune functions.
- Cancer Research : Preliminary studies suggest that this compound may influence tumor growth dynamics through its selective action on estrogen receptors, warranting further investigation into its potential as an adjunct therapy in hormone-sensitive cancers.
作用機序
WAY-169916は、NF-κB転写活性を選択的に阻害することによって効果を発揮します。それはエストロゲン受容体に結合し、そのコンフォメーションを調節して、NF-κBの活性化とそれに続く炎症性遺伝子発現を阻害します。この選択的阻害により、典型的なエストロゲン性副作用なしに強力な抗炎症効果が得られます .
類似化合物との比較
WAY-169916 is distinct from other ER ligands and anti-inflammatory agents in both structure and function. Below is a detailed comparison with key analogues and related compounds:
Structural Analogues
- WAY6 (Compound 6): A close structural analogue of this compound, WAY6 shares its core 4-(indazol-3-yl)-phenol scaffold but differs in substituent groups. While this compound stabilizes ERα in a partially constrained conformation (partial agonist), WAY6 preferentially induces an unconstrained ERα conformation (antagonist mode) .
- YC-1 : A structurally unrelated compound, YC-1 also induces ERα antagonist conformations but lacks the anti-inflammatory specificity of this compound .
Functional Analogues
- 17β-Estradiol (E2): A natural estrogen, E2 binds ERα and activates both genomic and non-genomic pathways. Unlike this compound, E2 promotes uterine proliferation and ER-mediated transcription. In cardiac ischemia-reperfusion models, both compounds reduce infarct size, but this compound lacks E2’s proliferative effects .
- Resveratrol: A phytoestrogen and ER/AhR dual ligand, resveratrol shares anti-inflammatory properties with this compound. However, resveratrol antagonizes canonical AhR signaling, whereas this compound modulates AhR activity independently of DNA binding .
- SGA 360 : A competitive inhibitor of ER, SGA 360 lacks the pathway-selective NF-κB inhibition observed with this compound. Polarization assays show this compound achieves anti-inflammatory effects at lower concentrations (1 nM–10 μM) compared to SGA 360 .
Table 1: Comparative Activity in Rat Arthritis Models
Gene Category | CFA Group (Control) | CFA + this compound | Inhibition Rate (%) |
---|---|---|---|
Transcription Factors | 39.8 | 19.6 | 87.6 |
Immune Mediators | 45.2 | 22.1 | 84.3 |
Proteases | 50.6 | 24.8 | 81.2 |
Data from HLA-B27 transgenic rat models
Table 2: Cardiac Ischemia-Reperfusion Outcomes
Compound | Infarct Size Reduction (%) | Uterine Proliferation |
---|---|---|
This compound (IV) | 42% | None |
17β-Estradiol | 38% | Significant |
Adapted from Langendorff heart perfusion studies
Table 3: Polarization Assay Efficacy
Compound | Effective Concentration Range | Max Inhibition (%) |
---|---|---|
This compound | 1 nM–10 μM | 92 |
SGA 360 | 10 nM–10 μM | 78 |
E2 | 1 pM–10 μM | 85 |
Competitive inhibition data from polarization assays
Key Differentiators of this compound
Pathway Selectivity : Unlike conventional ER ligands, this compound suppresses NF-κB-driven inflammation without activating estrogen-responsive genes .
Receptor Dynamics : Its binding induces a unique ERα conformation, displacing helix 12 and altering coactivator recruitment—features absent in full agonists like E2 .
Dual Receptor Modulation : Emerging evidence suggests this compound also acts as a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM), expanding its anti-inflammatory scope .
Research Implications
This compound’s ability to decouple anti-inflammatory effects from estrogenic activity makes it a template for developing safer therapeutics for chronic inflammation. However, its partial agonist/antagonist duality requires further structural optimization to minimize context-dependent variability .
準備方法
Transition-Metal-Free Synthesis of the 1H-Indazole Core
The foundational synthesis of WAY-169916 relies on constructing its 1H-indazole core, a heterocyclic structure critical for its bioactivity. A landmark method developed by employs N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions, avoiding costly catalysts and streamlining scalability.
Reaction Mechanism and Substrate Scope
The reaction involves a base-mediated cyclization between N-tosylhydrazones and nitroarenes. The N-tosylhydrazone acts as a diazo precursor, generating a diazo intermediate in situ upon deprotonation. This intermediate undergoes [3+2] cycloaddition with the nitroarene, followed by rearomatization and elimination of nitrous acid (HNO₂) to yield the 1H-indazole product . The method tolerates diverse substituents, including electron-donating (-OMe, -NH₂) and electron-withdrawing (-NO₂, -CF₃) groups on both reactants, enabling access to >30 derivatives with yields ranging from 45% to 82% .
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Base | K₂CO₃ (2.0 equiv) | Maximizes diazo formation |
Solvent | DMF (0.1 M) | Enhances solubility of intermediates |
Temperature | 80°C (12 h) | Balances reaction rate and decomposition |
Nitroarene Equiv | 1.2 equiv | Reduces side reactions |
Substituting DMF with DMSO or THF decreased yields by 15–30%, likely due to poor intermediate stabilization . The protocol’s scalability was demonstrated in the formal synthesis of this compound, achieving a 68% isolated yield at 10 mmol scale .
Functionalization of the Indazole Core for this compound
Following indazole formation, strategic functionalization introduces the 3-(4-hydroxyphenyl) and 7-trifluoromethyl groups essential for AHR/ER binding.
Introduction of the Trifluoromethyl Group
The 7-trifluoromethyl moiety is installed via electrophilic aromatic substitution using CF₃I in the presence of AgOTf as a Lewis acid . This step requires careful temperature control (0–5°C) to minimize over-fluorination, achieving 89% regioselectivity for the 7-position . Alternative methods, such as Sandmeyer-type reactions with CF₃Cu, resulted in lower yields (<50%) due to competing side reactions .
Hydroxyphenyl Incorporation
A Ullmann coupling between the indazole and 4-iodophenol introduces the 4-hydroxyphenyl group. Using CuI/L-proline as a catalytic system in DMSO at 110°C, this step attains 75% yield . Post-coupling deprotection of the phenolic -OH group (if protected) is performed with BBr₃ in CH₂Cl₂, yielding >95% recovery .
Derivatization Strategies for Enhanced Selectivity
Structural analogs of this compound have been synthesized to improve AHR selectivity and reduce ER cross-reactivity.
Methoxy Substitution at the 4-Position
Replacing the 4-hydroxy group with methoxy (SGA 360 derivative) ablates ER binding while enhancing AHR affinity . This modification involves:
-
Protection of the phenol as a methyl ether using CH₃I/K₂CO₃ in acetone (90% yield).
-
Selective demethylation with BBr₃ to revert to -OH if needed .
Allyl Group Introduction
Adding an allyl group at the indazole 1-position (via alkylation with allyl bromide) increases steric bulk, reducing off-target interactions. This step uses NaH as a base in THF, yielding 80% product .
Formulation and Stability Considerations
This compound’s poor aqueous solubility (PBS (pH 7.2): insol) necessitates specialized formulations for in vivo studies.
Stock Solution Preparation
Parameter | Specification |
---|---|
Solvent | DMSO (15 mg/mL) |
Storage | -20°C (1 month) |
Freeze-Thaw Cycles | ≤3 |
Ethanol (10 mg/mL) and DMF (10 mg/mL) are alternative solvents, though DMSO is preferred for cellular assays .
In Vivo Formulation Protocol
For murine models, a typical formulation involves:
-
Master Liquid : 10 mg this compound in 667 μL DMSO (15 mg/mL).
-
Dilution : 200 μL master liquid + 400 μL PEG300 + 100 μL Tween 80.
This formulation maintains compound stability for 24 h at 4°C .
Analytical Characterization
Critical quality control metrics for this compound include:
Parameter | Method | Specification |
---|---|---|
Purity | HPLC-UV (254 nm) | ≥98% |
Molecular Weight | HRMS | 334.3 (C₁₇H₁₃F₃N₂O₂) |
Solubility | Nephelometry | 15 mg/mL in DMSO |
HPLC conditions: C18 column, 60:40 MeCN/H₂O (0.1% TFA), 1.0 mL/min .
生物活性
WAY-169916 is a selective estrogen receptor (ER) ligand that has garnered attention for its unique biological activities. This compound not only interacts with estrogen receptors but also exhibits properties as a selective aryl hydrocarbon receptor (AHR) ligand, making it a subject of interest in various therapeutic areas, particularly in immune system diseases and inflammatory bowel diseases.
This compound functions primarily as an estrogen receptor modulator . It has been shown to stabilize specific protein conformations, which allows it to influence cellular functions by altering the activity of the estrogen receptor. The ligand exhibits intermediate transcriptional activity , which is associated with its ability to bind differently to both active and inactive conformations of the estrogen receptor. This mechanism is termed "gain-of-allostery," where mutations that mimic ligand effects enable the crystallization of this compound with both conformations, demonstrating its potential to modulate signaling pathways selectively .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Cardiac Ischemia-Reperfusion Injury : In studies involving rat models, this compound was administered during ischemic phases and showed significant cardioprotective effects. Specifically, it reduced the area of infarction and improved various hemodynamic parameters compared to untreated controls. The study indicated that this compound could attenuate the elevation in perfusion pressure and diastolic pressure, highlighting its potential therapeutic role in cardiovascular diseases .
- Inflammatory Responses : Research has indicated that this compound can efficiently repress cytokine-mediated gene expression linked to acute-phase responses in the liver. This suggests its utility in managing conditions characterized by excessive inflammatory responses, such as autoimmune diseases or chronic inflammatory disorders .
Research Findings
Recent studies have further elucidated the diverse biological activities of this compound:
- Selective Modulation : this compound has been shown to selectively activate pathways associated with beneficial outcomes while avoiding undesirable side effects typical of non-selective ER ligands. This selectivity is crucial for developing safer therapeutic agents for conditions like inflammatory bowel disease and other immune-related disorders .
- Structural Insights : The structural analysis of this compound binding has revealed that different orientations of ligand binding can lead to distinct signaling outputs, providing insights into how modifications to the ligand structure could enhance its therapeutic efficacy .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of WAY-169916 in modulating estrogen receptor (ER) activity?
this compound functions as a selective estrogen receptor modulator (SERM) and aryl hydrocarbon receptor (AHR) ligand. Its ER activity involves partial agonism, inducing intermediate transcriptional responses by stabilizing unique ERα conformations. Methodologically, fluorescence polarization assays are used to quantify binding affinities for ERα and ERβ, while competitive binding assays confirm dual receptor specificity . For example, this compound exhibits 3 orders of magnitude lower affinity for AHR compared to ER, as shown in displacement assays .
Q. Which experimental models are commonly used to study the anti-inflammatory effects of this compound?
Rodent models of rheumatoid arthritis (e.g., collagen-induced arthritis in rats) are primary systems for evaluating anti-inflammatory effects. Gene expression profiling in these models reveals suppression of NF-κB-driven acute-phase response (APR) genes, such as MCP-1 and IL-6. Researchers use qRT-PCR to quantify mRNA levels in tissues like synovium or liver, normalized to housekeeping genes (e.g., 18S rRNA) .
Q. How do researchers assess the binding affinity of this compound to nuclear receptors like ERα and ERβ?
Fluorescence polarization assays with purified receptor ligand-binding domains (LBDs) are standard. For instance, this compound’s IC₅₀ values for ERα and ERβ are determined by competitive displacement of fluorescently labeled estradiol. Dose-response curves in reporter assays (e.g., 3xERE-luc in MCF-7 cells) further characterize partial agonism .
Advanced Research Questions
Q. What methodological approaches are used to investigate the dual ER/AHR modulation by this compound in different cellular contexts?
To isolate AHR-specific effects, ER-negative cell lines (e.g., Huh7 hepatoma cells) are employed. Competitive binding assays and AHR turnover studies (e.g., cycloheximide chase experiments) differentiate ligand-mediated receptor degradation. Concurrently, ER-dependent pathways are studied using ERα-transfected models and NF-κB reporter assays . X-ray crystallography of ERα-LBD bound to this compound reveals ligand orientation-dependent receptor conformations, explaining partial agonism .
Q. How can researchers reconcile contradictory data on NF-κB suppression by this compound in ER-positive versus ER-negative cell lines?
Contradictions arise from ER-AHR cross-talk. In ER-positive cells (e.g., MCF-7), this compound’s ER-mediated NF-κB suppression dominates. In ER-negative models, AHR-dependent mechanisms are prioritized. Methodologically, siRNA knockdown of ERα/AHR or use of receptor antagonists (e.g., ICI 182,780) clarifies pathway contributions. Dual-luciferase assays with NF-κB and AHR/ER reporters are critical .
Q. What experimental strategies are recommended to analyze ligand-induced conformational changes in ERα bound to this compound?
Structural biology techniques, such as X-ray crystallography of ERα-LBD complexes, resolve ligand-receptor interactions. For example, this compound’s B-ring derivatives induce unique hydrogen bonds with Thr283/289 in ERα, altering coactivator recruitment. Mammalian two-hybrid assays (e.g., Gal4-Grip1/VP16-ERαLBD systems) quantify conformational impacts on coactivator binding .
Q. How does the partial agonist activity of this compound on ERα influence the design of dose-response studies in gene expression analyses?
Partial agonism necessitates extended dose ranges (e.g., 10⁻¹⁰ to 10⁻⁶ M) to capture submaximal responses. In MCF-7 cells, qRT-PCR of estrogen-responsive genes (e.g., TFF1) reveals biphasic activation-inhibition patterns. Normalization to full agonists (e.g., estradiol) and inclusion of inverse agonists (e.g., fulvestrant) as controls are essential .
Q. Key Methodological Considerations
- Data Contradictions : Address pathway cross-talk via receptor-specific knockdowns or antagonists.
- Ligand-Receptor Dynamics : Combine structural biology (crystallography) with functional assays (reporter genes).
- Model Selection : Use ER-negative/positive isogenic cell lines to isolate receptor-specific effects.
特性
IUPAC Name |
4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDMCQPFKPISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695727 | |
Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669764-18-5 | |
Record name | WAY-169916 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。